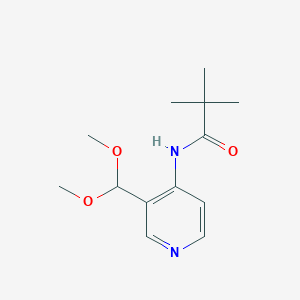

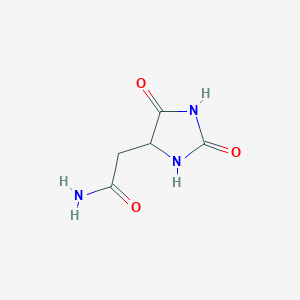

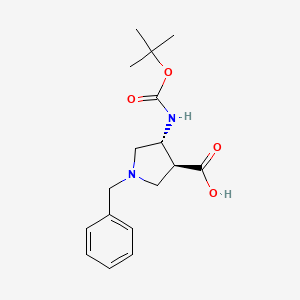

![molecular formula C10H11N3S B1320079 2-[2-(4-Pyridinyl)-1,3-thiazol-4-YL]ethanamine CAS No. 938283-17-1](/img/structure/B1320079.png)

2-[2-(4-Pyridinyl)-1,3-thiazol-4-YL]ethanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-[2-(4-Pyridinyl)-1,3-thiazol-4-YL]ethanamine” is a chemical compound with the molecular formula C7H10N2 . It is also known by other names such as 2-(4-Pyridyl)ethylamine .

Synthesis Analysis

The synthesis of thiazole derivatives, which includes “2-[2-(4-Pyridinyl)-1,3-thiazol-4-YL]ethanamine”, often involves the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine .Molecular Structure Analysis

Thiazole, a core structural motif in this compound, is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

The reaction of 2-(4-(1-(2-(4-oxo-4,5-dihydrothiazol-2-yl)hydrazono)ethyl)phenyl)isoindoline-1,3-dione with arylidenemalononitrile yields 5-amino-2-(2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinyl)-7-substituted-7H-pyrano[2,3-d]thiazole-6-carbonitrile .Physical And Chemical Properties Analysis

The compound has a density of 1.0±0.1 g/cm3, a boiling point of 230.7±15.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.5 mmHg at 25°C . It also has an enthalpy of vaporization of 46.7±3.0 kJ/mol and a flash point of 113.9±7.4 °C .Wissenschaftliche Forschungsanwendungen

Pharmaceutical Intermediates

This compound serves as an intermediate in the synthesis of various pharmaceutical agents. Its structure is conducive to modifications that can lead to the development of new drugs with potential therapeutic benefits . The presence of both a pyridine ring and a thiazole moiety offers multiple sites for chemical reactions, making it a versatile precursor in medicinal chemistry.

Therapeutic Applications

In medicine, derivatives of this compound are being explored for their therapeutic potential. Thiazole derivatives are known for a wide range of biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, and anti-inflammatory properties . The pyridine ring in this compound could be modified to enhance these properties or to create new pharmacological profiles.

Environmental Science

The environmental applications of this compound are linked to its potential use in the degradation of environmental pollutants. Its chemical structure could be utilized in catalytic processes to break down harmful substances into less toxic forms. Research in this area focuses on developing sustainable and efficient methods to mitigate environmental contamination.

Materials Science

In the field of materials science, this compound’s derivatives could be used to synthesize novel materials with specific properties. For instance, they could be incorporated into polymers to improve durability or conductivity. The compound’s inherent properties might also be leveraged in the creation of new coatings or adhesives.

Analytical Chemistry

Analytical chemists may employ this compound as a reagent or a standard in various chemical analyses. Its distinct spectral properties can aid in the identification and quantification of substances in complex mixtures . Additionally, it could be used in the development of new analytical techniques or sensors.

Biochemistry

In biochemistry, the compound is of interest due to its potential role in enzyme inhibition or activation. By interacting with specific enzymes, it could influence metabolic pathways or signal transduction processes . This could lead to new insights into cellular functions and the development of biochemical tools.

Wirkmechanismus

While the specific mechanism of action for “2-[2-(4-Pyridinyl)-1,3-thiazol-4-YL]ethanamine” is not mentioned in the available resources, thiazole derivatives have been found to exhibit a wide range of medicinal and biological properties, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Zukünftige Richtungen

The future directions for “2-[2-(4-Pyridinyl)-1,3-thiazol-4-YL]ethanamine” and similar compounds could involve further exploration of their potential medicinal and biological properties. Thiazole derivatives have shown promise in various areas of medicine and could be developed further for therapeutic applications .

Eigenschaften

IUPAC Name |

2-(2-pyridin-4-yl-1,3-thiazol-4-yl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3S/c11-4-1-9-7-14-10(13-9)8-2-5-12-6-3-8/h2-3,5-7H,1,4,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMCNIFZEHKXHEM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NC(=CS2)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60594430 |

Source

|

| Record name | 2-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

938283-17-1 |

Source

|

| Record name | 2-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[2-(4-Pyridinyl)-1,3-thiazol-4-yl]ethanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

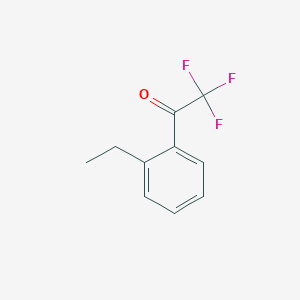

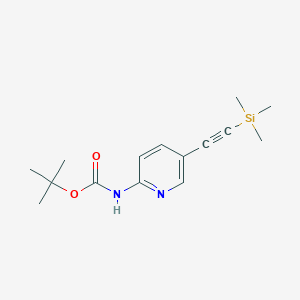

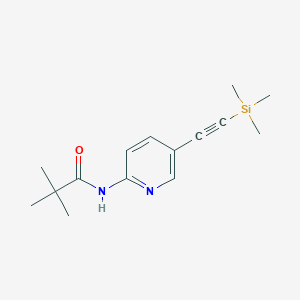

![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride](/img/structure/B1320004.png)

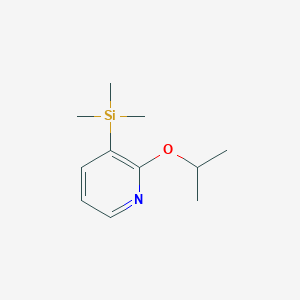

![1-(3,4-Dihydro-2H-[1,8]naphthyridin-1-yl)-2,2-dimethyl-propan-1-one](/img/structure/B1320013.png)